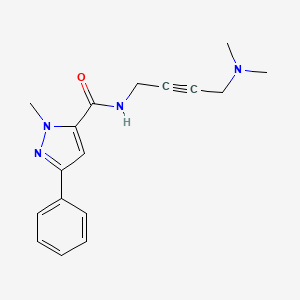
N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N4O and its molecular weight is 296.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, a compound with the molecular formula C17H20N4O, is a member of the pyrazole class of compounds that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure which includes a pyrazole ring substituted with various functional groups. The IUPAC name indicates the presence of a dimethylamino group and a phenyl moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O |
| Molecular Weight | 296.374 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating promising activity in inhibiting cell proliferation .
Case Study: Cytotoxicity Profile
A comparative analysis of different pyrazole derivatives showed varying degrees of cytotoxicity across multiple cancer cell lines:
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF7 | 39.70 |
| 4-amino-5-phenylpyrazoles | HeLa | >50 |
| 3-(4-(dimethylamino)phenyl)-1-phenylpyrazol | NCI-H23 | <0.26 |
These findings suggest that structural modifications can enhance the anticancer properties of pyrazole derivatives.
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent. Inhibition studies revealed that certain pyrazole derivatives could effectively reduce TNF-alpha release in inflammatory models, suggesting their utility in treating inflammatory diseases .
Neuroprotective Effects
In addition to its anticancer and anti-inflammatory properties, this compound has been investigated for neuroprotective effects. Research indicates that certain pyrazole analogs can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease.
Enzyme Inhibition Studies
The following table summarizes the AChE inhibition activities of various pyrazole compounds:
| Compound Name | AChE Inhibition IC50 (nM) |
|---|---|
| N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-3-phenylpyrazole | 66.37 |
| Other Pyrazole Derivatives | Varies (36.02 - 91 nM) |
These results indicate that modifying the substituents on the pyrazole ring can significantly affect its neuroprotective capabilities.
The biological activity of N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-3-phenylpyrazole is thought to be mediated through several mechanisms:
- Caspase Activation : Induction of apoptosis via caspase activation has been observed in cancer cells treated with this compound.
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammation and neurodegeneration contributes to its therapeutic potential.
- Molecular Interactions : The presence of hydrogen bond donors and acceptors in its structure facilitates interactions with target proteins, enhancing its biological efficacy .
特性
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(2)12-8-7-11-18-17(22)16-13-15(19-21(16)3)14-9-5-4-6-10-14/h4-6,9-10,13H,11-12H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBMECMKOOAQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













